molecular formula C9H6N2O B1386483 2-Methyl-1,3-benzoxazole-5-carbonitrile CAS No. 903556-80-9

2-Methyl-1,3-benzoxazole-5-carbonitrile

Cat. No. B1386483
M. Wt: 158.16 g/mol
InChI Key: NAHBXMFWPHJPRC-UHFFFAOYSA-N
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Description

“2-Methyl-1,3-benzoxazole-5-carbonitrile” is a chemical compound with the molecular formula C9H6N2O . It has a molecular weight of 158.16 . This compound is also known by its IUPAC name, 5-methylbenzo[d]oxazole-2-carbonitrile .


Synthesis Analysis

Benzoxazole derivatives, including “2-Methyl-1,3-benzoxazole-5-carbonitrile”, have been synthesized using 2-aminophenol as a precursor . The synthesis involves reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1,3-benzoxazole-5-carbonitrile” is characterized by a bicyclic planar molecule . The InChI code for this compound is 1S/C9H6N2O/c1-6-2-3-8-7(4-6)11-9(5-10)12-8/h2-4H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-1,3-benzoxazole-5-carbonitrile” include a melting point of 75-77°C .

Safety And Hazards

The safety data sheet for a similar compound, methyl 2-methyl-1,3-benzoxazole-2-carboxylate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-methyl-1,3-benzoxazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c1-6-11-8-4-7(5-10)2-3-9(8)12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHBXMFWPHJPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3-benzoxazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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